1-Benzyl-3-phenylpiperidin-4-one chemical properties
1-Benzyl-3-phenylpiperidin-4-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-Benzyl-3-phenylpiperidin-4-one
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a privileged structure in drug design. Within this class, 1-Benzyl-3-phenylpiperidin-4-one represents a highly valuable, yet specific, synthetic intermediate. It combines the features of a protected secondary amine (via the N-benzyl group), a reactive ketone for further functionalization, and a C3-phenyl substituent that introduces critical stereochemical and pharmacological properties.
Piperidone derivatives are instrumental in the synthesis of a wide array of pharmaceuticals, including analgesics, antipsychotics, and anti-tumor agents[1]. The 4-phenylpiperidine motif, in particular, is famously associated with potent opioid analgesics. This guide provides a comprehensive overview of the chemical properties, a robust synthetic pathway, reactivity, and potential applications of 1-Benzyl-3-phenylpiperidin-4-one, designed for researchers and professionals in drug development and organic synthesis.
Physicochemical and Structural Data
The hydrochloride salt of the title compound is the most commonly available form for commercial and research purposes.
Caption: Proposed synthetic workflow for 1-Benzyl-3-phenylpiperidin-4-one.
Experimental Protocol: Proposed Synthesis
This protocol is a representative procedure based on established methodologies for aza-Michael additions and the Dieckmann condensation.[2][3]
Step 1: Synthesis of N-Benzyl-β-alanine ethyl ester (Intermediate A)
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To a round-bottom flask, add benzylamine (1.0 eq) and ethanol (2.0 M).
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Cool the solution to 0 °C in an ice bath.
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Add ethyl acrylate (1.05 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.
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Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
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Causality: The reaction is a conjugate addition (aza-Michael) of the amine to the electron-deficient alkene. Running the initial addition at a low temperature controls the exothermicity of the reaction. No catalyst is typically required, as primary amines are sufficiently nucleophilic.
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Monitor the reaction by TLC or GC-MS for the disappearance of benzylamine.
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Remove the solvent under reduced pressure. The crude product is often of sufficient purity for the next step, or can be purified by vacuum distillation.
Step 2: Synthesis of Diethyl 3,3'-(benzylazanediyl)bis(3-phenylpropanoate) (Diester Precursor B)
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To the crude Intermediate A (1.0 eq), add ethyl cinnamate (1.1 eq) and ethanol as the solvent.
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Heat the mixture to reflux (approx. 78 °C) for 24-48 hours.
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Causality: This second aza-Michael addition is slower due to the increased steric hindrance of the secondary amine. Heating is required to provide sufficient energy to overcome the activation barrier. An excess of the cinnamate ester ensures complete consumption of Intermediate A.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction and remove the solvent under reduced pressure. Purify the resulting oil by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure diester precursor.
Step 3: Dieckmann Condensation (Intermediate C)
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To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add dry toluene and sodium ethoxide (NaOEt, 1.5 eq).
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Heat the suspension to reflux.
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Add a solution of the Diester Precursor B (1.0 eq) in dry toluene dropwise over 1-2 hours.
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Causality: The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester.[3][4] A strong, non-nucleophilic base like NaOEt is required to deprotonate the α-carbon of one ester group, forming an enolate.[4] This enolate then attacks the carbonyl of the second ester group, leading to cyclization. The reaction is driven to completion because the resulting β-keto ester is acidic and is deprotonated by the alkoxide base in an irreversible acid-base reaction.[4] A stoichiometric amount of base is essential.
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Maintain the reflux for 4-6 hours after the addition is complete.
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Cool the reaction to room temperature and quench by carefully pouring it into a mixture of ice and concentrated HCl.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude β-keto ester.
Step 4: Hydrolysis and Decarboxylation to Final Product
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To the crude β-keto ester from the previous step, add a 3M aqueous solution of hydrochloric acid.
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Heat the mixture to reflux (100-110 °C) for 8-12 hours.
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Causality: Under acidic conditions and heat, the ester is hydrolyzed to a carboxylic acid. The resulting β-ketoacid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final ketone product.
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Cool the reaction mixture to 0 °C and basify to pH > 10 with a cold NaOH or K₂CO₃ solution.
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Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-Benzyl-3-phenylpiperidin-4-one.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Characteristic Signal | Predicted Value / Appearance |
| ¹H NMR | Aromatic protons (benzyl & phenyl) | δ 7.20 - 7.40 ppm (m, 10H) |
| Benzylic CH₂ protons | δ ~3.6 ppm (s, 2H) | |
| Piperidine ring protons (CH, CH₂) | δ 2.5 - 3.5 ppm (complex multiplets) | |
| ¹³C NMR | Ketone Carbonyl (C=O) | δ ~208 ppm |
| Aromatic carbons | δ 125 - 140 ppm (multiple signals) | |
| Benzylic Carbon (N-C H₂-Ph) | δ ~63 ppm | |
| Piperidine ring carbons | δ 40 - 60 ppm | |
| IR | C=O stretch (ketone) | ν ~1715 cm⁻¹ |
| C-H stretch (aromatic) | ν > 3000 cm⁻¹ | |
| C-H stretch (aliphatic) | ν < 3000 cm⁻¹ | |
| Mass Spec | Molecular Ion [M+H]⁺ (ESI) | m/z = 266.15 |
Chemical Reactivity and Synthetic Utility
1-Benzyl-3-phenylpiperidin-4-one is a versatile intermediate due to its three distinct reactive sites: the C4-ketone, the C3-phenyl stereocenter, and the N-benzyl protecting group.
Caption: Key reactivity pathways of 1-Benzyl-3-phenylpiperidin-4-one.
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Reactions at the Carbonyl Group : The ketone at the C4 position is the most versatile functional handle. It readily undergoes:
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Reduction : Using reducing agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, 1-benzyl-3-phenylpiperidin-4-ol.
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Reductive Amination : Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond, installing an amino substituent at the 4-position.
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Wittig Reaction : Conversion of the ketone to an alkene (e.g., a methylene group) is possible using phosphorus ylides.[8]
-
Grignard/Organolithium Addition : Addition of organometallic reagents creates tertiary alcohols, introducing further carbon-based complexity.
-
-
Stereochemistry of the C3-Phenyl Group : The phenyl group at the 3-position can exist in either an axial or equatorial conformation. The thermodynamically preferred conformation is typically equatorial to minimize steric strain.[9] However, the axial conformer can be populated and may be critical for binding to biological targets. This stereocenter heavily influences the stereochemical outcome of reactions at the adjacent C4-ketone.
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The N-Benzyl Protecting Group : The benzyl group serves as an excellent protecting group for the piperidine nitrogen.[10] It is stable to many reaction conditions (e.g., organometallics, mild reducing agents). Its primary utility lies in its facile removal via:
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Catalytic Hydrogenolysis : Treatment with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst cleanly cleaves the benzyl group, liberating the secondary amine to yield 3-phenylpiperidin-4-one.[8] This free amine can then be functionalized with different alkyl or acyl groups to build a library of analogs.
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Applications in Drug Discovery and Medicinal Chemistry
The 1-benzyl-3-phenylpiperidin-4-one scaffold is a precursor to molecules with significant therapeutic potential.
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Analgesics : The 4-phenylpiperidine core is a classic pharmacophore for opioid receptor agonists. Modification of this scaffold is a proven strategy for developing potent pain-relief medications.
-
CNS Agents : Piperidine derivatives are prevalent in drugs targeting the central nervous system. For example, analogs of 4-phenylpiperidine have been developed as dopamine D2 receptor ligands, with applications as "dopaminergic stabilizers" for neurological disorders.
-
Enzyme Inhibitors : The rigid, three-dimensional nature of the piperidine ring makes it an excellent scaffold for designing enzyme inhibitors. For instance, related structures have been used to develop analogues of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[11]
Safety and Handling
No specific safety data sheet (SDS) exists for 1-Benzyl-3-phenylpiperidin-4-one. However, based on data for the closely related N-Benzyl-4-piperidone, appropriate precautions must be taken.[12]
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Potential Hazards : Harmful if swallowed. Causes skin irritation and may cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection : Use in a well-ventilated fume hood. If dust or aerosol generation is likely, a NIOSH-approved respirator is recommended.
-
-
Handling : Avoid all personal contact, including inhalation of dust or vapors. Do not eat, drink, or smoke when handling.
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.
This information should be used as a guide and supplemented by a thorough risk assessment before any experimental work is undertaken.
References
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- Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). Retrieved from University of Cape Town Open Access repository.
- Rosiak, A., et al. (2007). Synthesis of 3‐Phenyl‐4‐piperidones from Acetophenone by Shapiro and Aza‐Michael Reactions and Their Further Derivatization. European Journal of Organic Chemistry.
- CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone. (n.d.).
- McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.
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- Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. (n.d.). PubMed Central.
- ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.
- Thermo Fisher Scientific. (n.d.). N-Benzyl-beta-alanine ethyl ester, 95%.
- Chemistry LibreTexts. (2025). 23.
- Thermo Fisher Scientific. (n.d.). N-Methyl-N-phenyl-beta-alanine ethyl ester, 99%.
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